2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid is an organic compound belonging to the class of alpha amino acids. This compound is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The presence of both an amino group and a carboxylic acid group makes it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with an amine, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: This compound has an additional carboxylic acid group, which may alter its reactivity and applications.
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may have different functional groups, leading to variations in their chemical behavior and uses.
Uniqueness: 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific combination of a bicyclic structure with an amino and carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-aminobicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-7(6(9)10)2-1-4-3-5(4)7/h4-5H,1-3,8H2,(H,9,10) |
InChI Key |
AACSNIQVNXWPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)(C(=O)O)N |
Origin of Product |
United States |
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